molecular formula C6H4Br2O3S B8542738 2,5-dibromobenzenesulfonic Acid

2,5-dibromobenzenesulfonic Acid

Cat. No.: B8542738
M. Wt: 315.97 g/mol
InChI Key: GUCJTGYQCHDCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dibromobenzenesulfonic acid (C₆H₃Br₂SO₃H) is a halogenated aromatic sulfonic acid characterized by two bromine substituents at the 2- and 5-positions of the benzene ring and a sulfonic acid group (-SO₃H) at position 1. This compound is primarily utilized in organic synthesis and biochemical processes, such as the selective precipitation of amino acids like L-phenylalanine from protein hydrolysates . Its strong acidity and bulky bromine substituents contribute to its unique solubility and reactivity profiles.

Properties

Molecular Formula

C6H4Br2O3S

Molecular Weight

315.97 g/mol

IUPAC Name

2,5-dibromobenzenesulfonic acid

InChI

InChI=1S/C6H4Br2O3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H,9,10,11)

InChI Key

GUCJTGYQCHDCLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Physical Properties

The table below compares 2,5-dibromobenzenesulfonic acid with structurally similar sulfonic acids, including halogenated, hydroxylated, and alkylated derivatives.

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Key Features
This compound C₆H₄Br₂O₃S ~316.0 (estimated) N/A Bromine substituents enhance steric hindrance and electron-withdrawing effects.
2,5-Dichlorobenzenesulfonic acid C₆H₄Cl₂O₃S 227.07 1.668 Chlorine substituents reduce molecular weight but retain strong acidity .
2,5-Dihydroxybenzenesulfonic acid C₆H₆O₅S 190.17 N/A Hydroxyl groups increase polarity; used in pharmaceuticals (e.g., rosacea treatment) .
2,5-Dimethylbenzenesulfonic acid C₈H₁₀O₃S 222.26 (dihydrate) N/A Methyl groups enhance hydrophobicity; widely used as a catalyst in organic synthesis .
2,5-Diaminobenzenesulfonic acid C₆H₈N₂O₃S 188.20 N/A Amino groups enable applications in dye chemistry and coordination complexes .

Notes:

  • Bromine vs. Chlorine: Bromine’s larger atomic radius and lower electronegativity compared to chlorine result in distinct steric and electronic effects.
  • Hydroxyl vs. Halogen: The hydroxyl groups in 2,5-dihydroxybenzenesulfonic acid (dobesilic acid) confer greater acidity (pKa ~1.5) and water solubility, making it suitable for medical applications .
Acid
  • Precipitation Agent: Selectively precipitates L-phenylalanine due to ionic interactions with amino groups under acidic conditions .
  • Electrophilic Substitution : Bromine substituents direct further electrophilic substitution to the 4-position (para to sulfonic acid group).
2,5-Dichlorobenzenesulfonic Acid
  • Industrial Use : Acts as an intermediate in surfactant and dye synthesis. Its higher density (1.668 g/cm³) reflects compact molecular packing .
2,5-Dihydroxybenzenesulfonic Acid
  • Pharmaceuticals : Potassium salts of this compound (e.g., CymitQuimica’s sodium salt) are used in dermatology for anti-inflammatory properties .
2,5-Dimethylbenzenesulfonic Acid
  • Catalysis : Effective in esterification and alkylation reactions due to its strong acidity and thermal stability .

Research Findings and Structural Insights

  • Crystallographic Data : X-ray studies reveal that the S–O bond lengths (1.43–1.45 Å) and C–S bond lengths (~1.77 Å) in this compound closely resemble those in 2,5-dichlorobenzenesulfonic acid, indicating minimal electronic perturbation despite halogen differences .
  • Thermal Stability : Brominated derivatives generally exhibit lower thermal stability compared to chlorinated analogs due to weaker C–Br bonds.

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